1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-4-methylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-10(2)6-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQABPVGVABDFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475681-62-0 | |

| Record name | 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Introduction

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [B4MPy][NTf2], is a pyridinium-based ionic liquid (IL) that has garnered significant interest within the scientific and industrial communities. Its unique combination of properties, including excellent thermal stability, low volatility, and high ionic conductivity, makes it a versatile compound for a wide range of applications.[1] These applications include its use as an electrolyte in energy storage devices like lithium-ion batteries, a green solvent for chemical reactions, and a stabilizing agent in pharmaceutical formulations.[1] This technical guide provides an in-depth analysis of the core physical properties of [B4MPy][NTf2], offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular and Chemical Identity

A clear understanding of the molecular identity of [B4MPy][NTf2] is fundamental to appreciating its physical characteristics.

-

CAS Number: While several CAS numbers appear in various commercial listings, the most frequently cited and recognized is 475681-62-0 .[1][2][3] It is crucial for researchers to verify the CAS number with their supplier to ensure the procurement of the correct chemical entity.

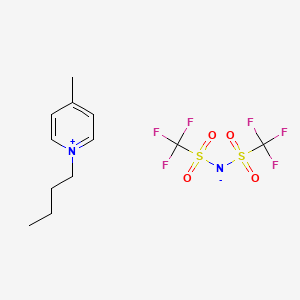

Below is a diagram illustrating the constituent ions of this compound.

Caption: Figure 1. Constituent Ions of [B4MPy][NTf2]

Core Physical Properties

The utility of [B4MPy][NTf2] in various applications is dictated by its distinct physical properties. This section delves into the key characteristics, presenting a consolidated view of the available data. It is important to note that minor discrepancies in reported values can arise from variations in purity and the presence of impurities such as water.

Appearance and Phase Behavior

At room temperature, this compound typically exists as a colorless to slightly yellow, clear liquid.[1][2][4][5] This liquid state at ambient temperatures is a hallmark of many ionic liquids and is a direct consequence of the disruption of crystal lattice formation by the asymmetric nature of its constituent ions.

The melting point of [B4MPy][NTf2] is reported to be 10 °C.[1][3][4][5] Its low melting point is advantageous for applications requiring a liquid medium over a broad temperature range.

Thermophysical Properties

A comprehensive study on the thermophysical properties of [B4MPy][NTf2] was conducted over a temperature range of 278.15 K to 323.15 K at ambient pressure (100 kPa).[6][7][8][9] The following table summarizes the key thermophysical data:

| Property | Value | Temperature (°C) |

| Melting Point | 10 °C | N/A |

| Density | 1.41 g/cm³ | 22 °C |

| Viscosity | 53.8 cP | 25 °C |

| Conductivity | 4.32 mS/cm | 30 °C |

| Refractive Index | 1.45 (n20D) | 20 °C |

Note: There are some discrepancies in the literature regarding density, with values ranging from 1.35 g/cm³ to 1.42 g/mL.[1][4][5][10] The value of 1.41 g/cm³ is from a detailed thermophysical study and is considered highly reliable.[10]

Thermal Stability

One of the most significant attributes of [B4MPy][NTf2] is its excellent thermal stability.[1] While specific decomposition temperatures can vary based on the analytical method and experimental conditions, ionic liquids with the bis(trifluoromethylsulfonyl)imide anion are generally known for their high thermal resilience, often stable up to temperatures well above 200 °C.[11] This property is critical for applications in high-temperature chemical synthesis and as heat transfer fluids.

Experimental Methodologies: A Glimpse into Characterization

The determination of the physical properties of ionic liquids requires precise and validated experimental techniques. The causality behind the choice of these methods is rooted in the need for accuracy and reproducibility.

Workflow for Thermophysical Property Measurement

The following diagram outlines a typical experimental workflow for the characterization of the thermophysical properties of an ionic liquid like [B4MPy][NTf2].

Caption: Figure 2. Experimental Workflow for Thermophysical Characterization

Step-by-Step Protocols

-

Sample Preparation (Self-Validating System):

-

Objective: To minimize the influence of volatile impurities, particularly water, which can significantly affect the physical properties of ionic liquids.

-

Protocol: The ionic liquid sample is dried under a high vacuum (e.g., 0.05 kPa) for an extended period (e.g., 24 hours) at a moderately elevated temperature.[7][8][9]

-

Validation: The water content is measured before and after drying using Karl Fischer titration to confirm the effectiveness of the drying process.[7][8][9]

-

-

Density Measurement:

-

Principle: A vibrating tube densimeter measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid.

-

Methodology:

-

Calibrate the instrument with fluids of known density, such as ultrapure water and dry air.[7]

-

Inject the degassed ionic liquid sample into the measurement cell.

-

Allow the sample to thermally equilibrate at the desired temperature.

-

Record the oscillation period and convert it to a density value using the instrument's software, which often includes automatic viscosity corrections.[7]

-

-

-

Viscosity Measurement:

-

Principle: An Ubbelohde viscometer is a capillary-based method where the time taken for a fixed volume of liquid to flow under gravity through the capillary is measured.

-

Methodology:

-

Select a capillary of appropriate size for the expected viscosity range.

-

Introduce a precise volume of the ionic liquid into the viscometer.

-

Immerse the viscometer in a constant-temperature bath until thermal equilibrium is reached.

-

Measure the flow time of the liquid between two marked points on the capillary.

-

Calculate the kinematic viscosity from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[7][8][9]

-

-

-

Conductivity Measurement:

-

Principle: An AC voltage is applied between two electrodes immersed in the ionic liquid, and the resulting current is measured. The conductivity is determined from the cell constant and the measured resistance.

-

Methodology:

-

Calibrate the conductivity cell with standard solutions of known conductivity (e.g., aqueous KCl solutions).[6]

-

Immerse the probe in the ionic liquid sample, ensuring no air bubbles are trapped between the electrodes.

-

Allow the sample to reach the desired temperature in a thermostated bath.

-

Record the conductivity reading.

-

-

Conclusion

This compound stands out as a promising ionic liquid with a well-defined set of physical properties that make it suitable for a multitude of advanced applications. Its low melting point, high thermal stability, and favorable transport properties (viscosity and conductivity) are particularly noteworthy. For researchers and developers, a thorough understanding of these characteristics, underpinned by robust experimental methodologies, is paramount for harnessing the full potential of this versatile compound. It is always recommended to consult the latest peer-reviewed literature and supplier documentation to obtain the most accurate and up-to-date information.

References

-

Chem-Impex. 1-Butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide. [Link]

-

Chem-Impex. Bis(trifluorometanosulfonil)imida de 1-butil-4-metilpiridinio. [Link]

-

IoLiTec. This compound, >99%. [Link]

-

Connect Chemical. 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

National Center for Biotechnology Information. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. [Link]

-

ACS Publications. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. [Link]

-

Universidad de Zaragoza. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. [Link]

-

ACS Publications. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. [Link]

-

ResearchGate. Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. [Link]

-

ResearchGate. Thermophysical Properties of 1-Butyl-4-methylpyridinium tetrafluoroborate. [Link]

-

ResearchGate. Densities and Viscosities for Binary Mixtures of 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid with Molecular Solvents. [Link]

-

ResearchGate. Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. [Link]

-

ResearchGate. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. [Link]

-

CHEMFISH TOKYO CO.,LTD. This compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound CAS#: 475681-62-0 [m.chemicalbook.com]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound, >99% | IoLiTec [iolitec.de]

- 11. researchgate.net [researchgate.net]

Synthesis of 1-Butyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed and in-depth protocol for the synthesis of the ionic liquid 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C4mpy][NTf2] or [Bumepy][TFSI]. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a comprehensive understanding of the synthetic route, including the underlying chemical principles, detailed experimental procedures, safety considerations, and analytical characterization. The synthesis is presented as a two-step process: the quaternization of 4-methylpyridine to form the 1-butyl-4-methylpyridinium cation, followed by an anion metathesis reaction to introduce the bis(trifluoromethylsulfonyl)imide anion. This guide emphasizes not only the procedural steps but also the rationale behind the experimental choices to ensure both reproducibility and a thorough understanding of the synthesis.

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1] These characteristics make them highly attractive as "green" solvents and functional materials in various applications, including electrochemistry, catalysis, and separation processes.[1][2]

The pyridinium-based ionic liquid, this compound, is of particular interest due to its electrochemical stability and hydrophobicity.[1] The tunability of its physicochemical properties through modification of the cation and anion allows for its application in diverse areas such as electrolytes in batteries and supercapacitors, and as a medium for chemical reactions.[2][3]

This guide presents a robust and reproducible synthetic pathway to obtain high-purity this compound. The synthesis is logically divided into two primary stages:

-

Step 1: Quaternization of 4-methylpyridine to form the precursor salt, 1-butyl-4-methylpyridinium bromide.

-

Step 2: Anion Metathesis to exchange the bromide anion with the bis(trifluoromethylsulfonyl)imide anion.

The following sections will provide a detailed, step-by-step methodology for each stage, accompanied by explanations of the critical parameters and safety precautions.

Synthesis Pathway Overview

The overall synthesis of this compound is a two-step process. The first step involves the quaternization of 4-methylpyridine with 1-bromobutane to form the 1-butyl-4-methylpyridinium bromide intermediate. The second step is an anion exchange reaction, also known as metathesis, where the bromide anion is replaced by the bis(trifluoromethylsulfonyl)imide anion using a lithium salt of the latter.

Caption: Overall two-step synthesis pathway for the target ionic liquid.

Experimental Protocols

Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide

The quaternization reaction involves the alkylation of the nitrogen atom in the pyridine ring of 4-methylpyridine with a butyl group from 1-bromobutane. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane that is bonded to the bromine atom.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 4-Methylpyridine (≥98%) | Starting material (nucleophile) |

| 1-Bromobutane (≥99%) | Alkylating agent (electrophile) |

| Ethyl acetate (anhydrous) | Reaction solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Magnetic stirrer/hotplate | For heating and mixing |

| Rotary evaporator | For solvent removal |

| Diethyl ether | For washing and precipitation |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyridine (e.g., 0.1 mol, 9.31 g).

-

Solvent Addition: Add anhydrous ethyl acetate (e.g., 100 mL) to the flask. The use of an anhydrous solvent is recommended to prevent side reactions, although trace amounts of water are generally tolerated in this step.

-

Addition of Alkylating Agent: Slowly add 1-bromobutane (e.g., 0.12 mol, 16.44 g, 1.2 equivalents) to the stirring solution at room temperature. A slight excess of the alkylating agent is used to ensure complete conversion of the 4-methylpyridine.

-

Reaction: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a precipitate, which is the product, 1-butyl-4-methylpyridinium bromide.

-

Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a white solid. The precipitation can be further encouraged by placing the flask in an ice bath.

-

Purification of Intermediate: Collect the solid product by vacuum filtration. Wash the solid with several portions of diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting white solid under vacuum at a moderately elevated temperature (e.g., 50-60°C) to a constant weight. The expected yield is typically high, in the range of 85-95%.

Step 2: Anion Metathesis - Synthesis of this compound

The second step is an anion exchange reaction, where the bromide anion of the intermediate salt is replaced with the bis(trifluoromethylsulfonyl)imide (NTf2) anion. This is typically achieved by reacting the bromide salt with a lithium or potassium salt of the desired anion in a suitable solvent. The driving force for this reaction is often the precipitation of the inorganic halide salt (e.g., LiBr or KBr) from the reaction medium.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 1-Butyl-4-methylpyridinium bromide | Intermediate salt from Step 1 |

| Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) | Source of the NTf2 anion |

| Dichloromethane (DCM) or Acetonitrile | Reaction solvent |

| Deionized water | For washing and removal of inorganic salts |

| Separatory funnel | For liquid-liquid extraction |

| Anhydrous magnesium sulfate or sodium sulfate | Drying agent |

| Rotary evaporator | For solvent removal |

| High-vacuum line | For complete drying of the final product |

Procedure:

-

Dissolution: In a flask, dissolve the 1-butyl-4-methylpyridinium bromide (e.g., 0.08 mol) in deionized water (e.g., 100 mL). In a separate flask, dissolve an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (e.g., 0.08 mol, 22.97 g) in deionized water (e.g., 100 mL).

-

Reaction: Slowly add the LiTFSI solution to the stirring solution of 1-butyl-4-methylpyridinium bromide at room temperature. An immediate formation of a second, denser liquid phase (the ionic liquid) should be observed.

-

Stirring: Stir the resulting biphasic mixture vigorously for 12-24 hours at room temperature to ensure complete anion exchange.

-

Separation: Transfer the mixture to a separatory funnel. The lower, denser layer is the desired ionic liquid, this compound. The upper aqueous layer contains the lithium bromide byproduct. Separate the two layers.

-

Washing: Wash the ionic liquid layer with several portions of deionized water to remove any residual lithium bromide and other water-soluble impurities. The completion of washing can be tested by adding a few drops of a silver nitrate solution to the aqueous washings; the absence of a white precipitate (AgBr) indicates the complete removal of bromide ions.

-

Drying: Dissolve the washed ionic liquid in a minimal amount of a volatile organic solvent like dichloromethane. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

-

Final Drying: For applications requiring very low water content, the ionic liquid should be further dried under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours.[4][5]

Physicochemical Properties and Characterization

The final product, this compound, is typically a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C12H16F6N2O4S2 |

| Molecular Weight | 430.39 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.42 g/cm³ at 25°C |

| Refractive Index | ~1.45 at 20°C |

| Purity (typical) | >98% |

Characterization:

The structure and purity of the synthesized ionic liquid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the butyl chain protons and the protons on the pyridinium ring. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the unique carbon atoms in the cation.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups in the anion.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic vibrational bands for the C-H, C=C, and C-N bonds of the pyridinium cation and the S=O and C-F bonds of the bis(trifluoromethylsulfonyl)imide anion.

-

Karl Fischer Titration: To determine the water content of the final product, which is crucial for many electrochemical applications.[4][5]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1-Bromobutane: Highly flammable liquid and vapor.[2][6][7][8][9] Causes skin and serious eye irritation.[2][6] May cause respiratory irritation.[2][6] Suspected of causing cancer and may damage fertility or the unborn child.[7][8] Keep away from heat, sparks, and open flames.[2][6][8][9]

-

4-Methylpyridine: Flammable liquid and vapor.[10][11] Harmful if swallowed or inhaled.[10][11] Toxic in contact with skin.[10][11] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10][11]

-

Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI): Toxic if swallowed or in contact with skin.[12][13][14][15][16] Causes severe skin burns and eye damage.[12][13][14][15][16] May cause damage to organs through prolonged or repeated exposure.[12][13][14][16] It is hygroscopic and should be handled in a dry atmosphere (e.g., a glovebox) if possible.[12]

-

This compound: While ionic liquids have low vapor pressure, direct contact should be avoided. The final product should be handled with the same level of care as its constituent ions.

Conclusion

The synthesis of this compound is a well-established, two-step process that can be reliably performed in a standard chemistry laboratory. By following the detailed protocols outlined in this guide, researchers can produce high-purity ionic liquid suitable for a variety of applications. Careful attention to reaction conditions, purification procedures, and safety precautions is essential for a successful and safe synthesis. The analytical techniques described provide the necessary tools to verify the identity and purity of the final product, ensuring its suitability for downstream applications.

References

-

Chem-Impex. 1-Butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Bromobutane. [Link]

-

Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

-

3M. SAFETY DATA SHEET - 3M™ Ionic Liquid Precursor HQ-115IL. [Link]

-

Fillion, J. J., & Brennecke, J. F. (2017). Viscosity of Ionic Liquid–Ionic Liquid Mixtures. Journal of Chemical & Engineering Data, 62(5), 1549–1560. [Link]

-

gsrs. 1-BUTYL-4-METHYLPYRIDINIUM BROMIDE. [Link]

-

ResearchGate. 19 F-NMR spectra of the examined mixtures. [Link]

-

PubChem. 1-Butyl-4-methylpyridinium bromide. [Link]

-

ResearchGate. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. [Link]

-

ACS Publications. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

-

Universidad de Zaragoza. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. [Link]

-

Scilit. Liquid–liquid equilibria for 1-butyl-4-methylpyridinium tetrafluoroborate and inorganic salts aqueous two-phase systems. [Link]

-

Chemical Communications (RSC Publishing). Anion-assisted amidinium exchange and metathesis. [Link]

-

gsrs. 1-BUTYL-4-METHYLPYRIDINIUM. [Link]

-

ResearchGate. Electrolyte Solvation and Ionic Association II. Acetonitrile-Lithium Salt Mixtures: Highly Dissociated Salts. [Link]

-

ResearchGate. (PDF) Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. [Link]

-

ResearchGate. Engineering the solvent-anion interactions of LiTFSI-based dual-salt electrolytes to sustain high-performance NCM622 cathodes. [Link]

Sources

- 1. 1-丁基-3-甲基吡啶双(三氟甲磺酰)亚胺 ≥97.0% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 2. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 3. 1-BUTYL-4-METHYLPYRIDINIUM BROMIDE [drugfuture.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. 1-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. iolitec.de [iolitec.de]

- 15. iolitec.de:7081 [iolitec.de:7081]

- 16. multimedia.3m.com [multimedia.3m.com]

Chemical structure of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide.

An In-depth Technical Guide to the Chemical Structure, Properties, and Applications of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Executive Summary

This compound, often abbreviated as [B4MPy][TFSI] or [B4MPy][NTf2], is a pyridinium-based ionic liquid (IL) that has garnered significant attention across multiple scientific disciplines. As a salt with a melting point below 100°C, it exists as a liquid under ambient conditions, a characteristic that, combined with its unique physicochemical properties, makes it a compound of considerable interest.[1][2] This guide provides a comprehensive technical overview of its chemical structure, synthesizes key physical and chemical data, outlines a standard laboratory-scale synthesis protocol, and discusses its primary applications. The inherent properties of [B4MPy][TFSI], such as high thermal stability, low volatility, a wide electrochemical window, and tunable solubility, position it as a critical component in the development of advanced energy storage systems and as a sustainable alternative to conventional volatile organic solvents.[3][4] This document is intended for researchers, chemists, and material scientists who require a deep, functional understanding of this versatile ionic liquid.

Molecular Structure and Nomenclature

The chemical identity of this compound is defined by the distinct structures of its constituent cation and anion. This ionic pairing is fundamental to its overall properties.

-

Systematic Name: this compound

-

Common Abbreviations: [B4MPy][TFSI], [B4MPy][NTf2]

-

Molecular Formula: C₁₂H₁₆F₆N₂O₄S₂[5]

The structure is composed of a 1-butyl-4-methylpyridinium cation and a bis(trifluoromethylsulfonyl)imide anion, held together by electrostatic forces.

Caption: Ionic association between the cation and anion.

The 1-Butyl-4-methylpyridinium Cation

The cation, [B4MPy]⁺, features a pyridinium core, which is an aromatic six-membered heterocycle.[6] A butyl group is attached to the nitrogen atom, and a methyl group is substituted at the 4-position (para) of the ring. The positive charge is formally located on the nitrogen atom but is delocalized across the aromatic system, contributing to the cation's stability.

Caption: Structure of the 1-Butyl-4-methylpyridinium cation.

The Bis(trifluoromethylsulfonyl)imide Anion

The anion, [TFSI]⁻ or [NTf₂]⁻, is a well-established non-coordinating anion prized for its chemical and thermal stability.[7] Its structure consists of a central nitrogen atom bonded to two trifluoromethanesulfonyl (-SO₂CF₃) groups. The negative charge is extensively delocalized across the two sulfonyl groups and the nitrogen atom, which significantly reduces its coordinating ability (nucleophilicity).[8] This delocalization is a key reason for the high stability and wide electrochemical window of TFSI-based ionic liquids.

Caption: Structure of the bis(trifluoromethylsulfonyl)imide anion.

Physicochemical Properties

The bulk properties of [B4MPy][TFSI] are a direct consequence of its ionic structure. As a research-grade chemical, its specifications are well-defined. The following table summarizes its key properties based on data from commercial suppliers and scientific literature.

| Property | Value | Source(s) |

| CAS Number | 475681-62-0 | [1][3] |

| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [3][5] |

| Molecular Weight | 430.38 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow liquid | [2][3] |

| Purity | ≥98% (HPLC) | [3] |

| Melting Point | 10 °C (50 °F) | [1][2][3][9] |

| Density | 1.42 g/mL (at 20-25 °C) | [2][3] |

| Refractive Index (n20/D) | 1.45 | [1][3] |

| Key Characteristics | Thermally stable, low volatility, hygroscopic | [1][3] |

The low melting point classifies it firmly as a room-temperature ionic liquid (RTIL). Its high density is typical for highly fluorinated compounds. A critical consideration for its application, particularly in electrochemistry, is its hygroscopic nature.[1] Absorbed water can significantly narrow the electrochemical window and affect other physical properties; therefore, rigorous drying and handling under inert atmosphere are paramount for high-performance applications.[10][11]

Synthesis and Purification Protocol

The synthesis of high-purity [B4MPy][TFSI] is typically achieved via a two-step process. This method is widely adopted because it is straightforward and allows for effective purification to remove halide impurities, which are detrimental to most electrochemical applications.

Causality Behind Experimental Choices

-

Quaternization First: The pyridinium cation is formed first by reacting the neutral pyridine precursor with an alkyl halide. This creates a stable halide salt intermediate that is easily isolated.

-

Anion Metathesis: The halide anion is then exchanged for the desired TFSI anion. This is a thermodynamically favorable process, often driven by the precipitation of the resulting inorganic halide salt (e.g., LiBr, KBr) in a selected solvent, or its preferential solubility in an aqueous phase.[12]

-

Solvent Choice: Water is often used for the metathesis step because LiTFSI and the pyridinium halide are soluble, while the final [B4MPy][TFSI] product is hydrophobic and forms a separate phase, simplifying separation.[11]

-

Rigorous Purification: Multiple washes with deionized water are essential to reduce the concentration of residual halide ions to parts-per-million (ppm) levels. The final drying step under high vacuum and elevated temperature is crucial to remove water, which is a known impurity that degrades electrochemical performance.[10]

Step-by-Step Methodology

Part A: Synthesis of 1-Butyl-4-methylpyridinium Bromide ([B4MPy][Br])

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylpyridine (1.0 eq) and a suitable solvent like acetonitrile or ethyl acetate (2-3 mL per gram of pyridine).

-

Alkylation: Add 1-bromobutane (1.1 eq) dropwise to the solution at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or ¹H NMR.

-

Isolation: Cool the reaction mixture to room temperature. The product, a white solid, will often precipitate. If not, the solvent is removed under reduced pressure. The resulting solid is washed thoroughly with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials and then dried under vacuum.

Part B: Anion Metathesis with LiTFSI

-

Dissolution: Dissolve the dried [B4MPy][Br] intermediate (1.0 eq) in deionized water. In a separate vessel, dissolve lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) (1.05 eq) in deionized water.

-

Ion Exchange: Slowly add the LiTFSI solution to the [B4MPy][Br] solution with vigorous stirring. A dense, water-immiscible liquid phase ([B4MPy][TFSI]) will form immediately.

-

Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the bottom ionic liquid layer.

Part C: Purification

-

Washing: Wash the collected ionic liquid phase with small portions of deionized water (5-7 times). After each wash, check the aqueous layer for residual bromide ions using a 0.1 M silver nitrate (AgNO₃) solution. The absence of a white AgBr precipitate indicates successful removal.

-

Drying: Transfer the washed ionic liquid to a flask and dry it under high vacuum (<0.1 mbar) at 80-100°C for at least 24 hours to remove all traces of water. The final water content should be verified by Karl Fischer titration.

Caption: Workflow for the synthesis and purification of [B4MPy][TFSI].

Key Applications

The unique combination of properties makes [B4MPy][TFSI] a highly valuable material in several advanced technology sectors.

Electrolytes for Energy Storage

This is arguably the most prominent application area. Ionic liquids are considered next-generation electrolytes for devices like lithium-ion batteries and electrochemical double-layer capacitors (EDLCs), or supercapacitors.[13]

-

Expertise & Causality: Conventional battery electrolytes use organic carbonate solvents, which are volatile and flammable. [B4MPy][TFSI]'s negligible vapor pressure and high thermal stability directly address these safety concerns.[3][4] Its wide electrochemical window, reported to be nearly 4V, allows for the use of high-voltage electrode materials, which is essential for increasing the energy density of batteries and supercapacitors.[13] The TFSI anion is particularly effective as it is electrochemically stable and does not readily passivate electrode surfaces in a detrimental way.[7]

Green Chemistry and Catalysis

The classification of ionic liquids as "green solvents" stems from their extremely low volatility, which minimizes solvent loss to the atmosphere and reduces workplace exposure.[3]

-

Expertise & Causality: In organic synthesis, [B4MPy][TFSI] can serve as a recyclable reaction medium.[4] Its ability to dissolve a wide range of organic, inorganic, and organometallic compounds can lead to enhanced reaction rates and selectivities compared to traditional solvents.[3] After a reaction, the product can often be separated through extraction with a conventional solvent or by distillation, leaving the ionic liquid behind to be reused, which aligns with the principles of sustainable chemistry.

Conclusion

This compound is a quintessential example of a modern functional material. Its chemical structure, characterized by a stable aromatic cation and a highly delocalized, non-coordinating anion, directly translates into a set of valuable physicochemical properties. The combination of thermal stability, non-volatility, and a wide potential window makes it an enabling component for safer, higher-performance electrochemical devices and a cornerstone of sustainable chemical processes. A thorough understanding of its synthesis and the critical need for high purity are essential for any researcher or developer aiming to leverage its full potential.

References

-

1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide, 1G - B5 - Lab Pro Inc. Lab Pro Inc.

-

1-Butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide - Chem-Impex. Chem-Impex International.

-

This compound - ChemicalBook. ChemicalBook.

-

Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. SpringerLink.

-

Bistriflimide - Wikipedia. Wikipedia.

-

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)amide - CymitQuimica. CymitQuimica.

-

The A1 anion: bis(trifluoromethanesulfonyl)imide. - ResearchGate. ResearchGate.

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. ACS Publications.

-

Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations | Request PDF. ResearchGate.

-

Bis(trifluoromethanesulfonyl)imide Formula - ECHEMI. ECHEMI.

-

Lithium bis(trifluoromethanesulfonyl)imide - Wikipedia. Wikipedia.

-

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide | C2F6NO4S2 - PubChem. PubChem.

-

1-Butyl-4-methylpyridinium | C10H16N+ | CID 5128450 - PubChem. PubChem.

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC - NIH. National Institutes of Health.

-

1-Butyl-4-methylpyridinium iodide | CAS 32353-64-3 | SCBT. Santa Cruz Biotechnology.

-

Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. BOC Sciences.

-

1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. Connect Chemical.

-

1-Butyl-4-methylpyridinium tetrafluoroborate = 97.0 T 343952-33-0 - Sigma-Aldrich. Sigma-Aldrich.

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound | Request PDF. ResearchGate.

-

Application of Ionic Liquids in Electrochemistry—Recent Advances - MDPI. MDPI.

-

1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | C12H16F6N2O4S2 - PubChem. PubChem.

-

This compound, >99% | IoLiTec. IoLiTec.

-

Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - MDPI. MDPI.

Sources

- 1. labproinc.com [labproinc.com]

- 2. This compound CAS#: 475681-62-0 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)ami… [cymitquimica.com]

- 6. 1-Butyl-4-methylpyridinium | C10H16N+ | CID 5128450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bistriflimide - Wikipedia [en.wikipedia.org]

- 8. N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide | C2F6NO4S2- | CID 4176748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, >99% | IoLiTec [iolitec.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS number and identification.

An In-depth Technical Guide to 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Introduction

This compound, often abbreviated as [B4MPy][NTf2] or [C4mpyr][TFSI], is a pyridinium-based room-temperature ionic liquid (IL). Ionic liquids are a class of salts that are liquid below 100°C, and they have garnered significant interest from both academia and industry due to their unique physicochemical properties.[1] These properties include negligible vapor pressure, high thermal stability, a wide electrochemical window, and the ability to dissolve a diverse range of organic and inorganic compounds.[2][3][4]

As a "design solvent," the properties of an ionic liquid can be finely tuned by modifying the structure of its cation or anion, making them highly versatile for specific applications.[4] [B4MPy][NTf2] is particularly noted for its use as a high-performance electrolyte, a green solvent alternative to volatile organic compounds (VOCs), and a medium for catalysis.[2][3][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive information on its identification, characterization, handling, and applications.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical compound is the foundation of reproducible scientific research. The primary identifiers and key properties for this compound are summarized below.

Chemical Structure

The compound consists of a 1-butyl-4-methylpyridinium cation and a bis(trifluoromethylsulfonyl)imide anion.

Caption: Figure 1: Ionic components of the title compound.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 475681-62-0 | [2][6][7] |

| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [2][6][7] |

| Molecular Weight | 430.38 g/mol | [2][6][7] |

| Appearance | Colorless to pale yellow liquid | [2][8] |

| Purity | Typically ≥ 98% (HPLC) | [2][6] |

| Melting Point | 10 °C | [2][6][9] |

| Density | 1.42 g/mL (at 20°C) | [2] |

| Refractive Index | n20/D 1.45 | [2][6] |

| InChI Key | PQABPVGVABDFHN-UHFFFAOYSA-N | [7] |

Analytical Characterization Workflow

Ensuring the identity and purity of an ionic liquid is critical before its use in any application, as impurities such as water and halide ions can dramatically alter its physicochemical properties.[4][10] A multi-step analytical approach is therefore essential.

Caption: Figure 2: A logical workflow for the comprehensive characterization of an ionic liquid.

Detailed Methodologies

-

Structural Elucidation (NMR Spectroscopy) : Nuclear Magnetic Resonance (NMR) is the cornerstone for confirming the molecular structure.

-

¹H and ¹³C NMR : These techniques are used to verify the structure of the 1-butyl-4-methylpyridinium cation, ensuring the correct placement and integration of protons and carbons on the butyl chain and pyridinium ring.

-

¹⁹F NMR : This is crucial for confirming the identity of the bis(trifluoromethylsulfonyl)imide anion, which contains six fluorine atoms.[10]

-

-

Purity Assessment (Chromatography) : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of ionic liquids.[2][6]

-

Method : Reversed-phase or mixed-mode chromatography can be employed.[1][11] Mixed-mode columns, which have both ionic and hydrophobic retention mechanisms, are particularly effective as they can separate the cation, the anion, and any charged or uncharged impurities in a single run.[11]

-

Causality : HPLC provides a quantitative measure of purity (e.g., >98.0% area), which is vital for applications where trace impurities could interfere with electrochemical processes or catalytic cycles.

-

-

Water Content (Karl Fischer Titration) : Ionic liquids are often hygroscopic, and the presence of water can significantly affect properties like viscosity and electrochemical stability.[4][6]

-

Protocol : A sample of the ionic liquid is titrated with a Karl Fischer reagent. The endpoint is detected coulometrically or volumetrically.

-

Importance : Before thermophysical measurements or use in moisture-sensitive applications, the ionic liquid should be dried under vacuum, and the water content must be verified to be at a low ppm level.[4]

-

-

Mass Verification (Mass Spectrometry) : Mass spectrometry (MS) confirms the molecular weights of the constituent ions.

-

Technique : Electrospray Ionization (ESI-MS) is ideal for ionic liquids. In positive ion mode, it will detect the cation [C₁₀H₁₆N]⁺, and in negative ion mode, it will detect the anion [C₂F₆NO₄S₂]⁻.

-

Synthesis Overview

The synthesis of [B4MPy][NTf2] typically follows a two-step process common for many ionic liquids:

-

Quaternization : 4-Methylpyridine is reacted with a butyl halide (e.g., 1-bromobutane) to form the 1-butyl-4-methylpyridinium halide salt. This is a standard SN2 reaction where the nitrogen of the pyridine acts as the nucleophile.

-

Anion Metathesis (Ion Exchange) : The resulting halide salt is then reacted with a source of the bis(trifluoromethylsulfonyl)imide anion, such as Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂). The desired ionic liquid, [B4MPy][NTf2], which is typically immiscible with water, precipitates or forms a separate phase, while the resulting lithium halide byproduct remains in the aqueous phase. The product is then washed repeatedly with deionized water to remove residual halides and dried under high vacuum.[12]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several scientific domains.

-

Green Solvents in Synthesis : Due to its negligible volatility and high thermal stability, it serves as an environmentally benign alternative to traditional organic solvents in chemical reactions.[2][3] This reduces harmful emissions and allows for safer reaction conditions at elevated temperatures.[3]

-

Electrolytes for Energy Storage : Its high ionic conductivity and wide electrochemical stability window make it a promising electrolyte for advanced energy storage systems like lithium-ion batteries and supercapacitors.[2][5]

-

Catalysis : The ionic liquid can act as both a solvent and a catalyst or co-catalyst, facilitating reactions that are difficult to perform in conventional media.[2]

-

Biological and Pharmaceutical Applications : Pyridinium-based ionic liquids are being explored for biological activities and potential therapeutic applications.[4] Their ability to dissolve complex biomolecules makes them interesting media for enzymatic reactions and drug delivery systems.

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of the ionic liquid and ensure laboratory safety.

-

General Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[13]

-

Hazards : This compound may cause skin and serious eye irritation.[15]

-

Storage : Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[8] It is hygroscopic and will absorb atmospheric water.[6] Keep away from strong oxidizing agents.[8]

References

- 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. Connect Chemical Manufacturing Co., Ltd.

- 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide, 1G - B5. Lab Pro Inc.

- 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide | 475681-62-0. TCI AMERICA.

- 1-Butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide. Chem-Impex.

- 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)amide. CymitQuimica.

- This compound. ChemicalBook.

- How Should Ionic Liquids be Analyzed? Ingenta Connect.

- Novel Analytical Techniques for Smart Ionic Liquid M

- 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide 97%. Sigma-Aldrich.

- HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chrom

- CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES.

- Ionic Liquids for and by Analytical Spectroscopy. Taylor & Francis Online.

- Chemical Safety Data Sheet MSDS / SDS - 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE. ChemicalBook.

- Safety d

- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound.

- 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | C11H14F6N2O4S2 | CID 12184310. PubChem.

- Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations.

- Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. Acme Organics.

- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. PMC - NIH.

- 1-Butylpyridinium bis(trifluoromethanesulfonyl)imide | 187863-42-9. Sigma-Aldrich.

- 1-Butyl-1-methylpiperidinium bis(trifluoromethanesulfonyl)imide. Chem-Impex.

Sources

- 1. How Should Ionic Liquids be Analyzed?: Ingenta Connect [ingentaconnect.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. labproinc.com [labproinc.com]

- 7. 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)ami… [cymitquimica.com]

- 8. 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide | Properties, Uses, Safety, Supplier Information – Leading China Chemical Manufacturer [quaternary-ammonium-salt.com]

- 9. This compound CAS#: 475681-62-0 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. solvionic.com [solvionic.com]

- 15. 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | C11H14F6N2O4S2 | CID 12184310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Butyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide ([B4MPy][NTf2])

Introduction

Ionic liquids (ILs) have emerged as a significant class of materials with a diverse range of applications, owing to their unique physicochemical properties such as negligible vapor pressure, wide liquid-state range, and high thermal stability.[1][2] Among these, 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, abbreviated as [B4MPy][NTf2], has garnered considerable interest. This pyridinium-based IL, with its bulky organic cation and the robust bis(trifluoromethylsulfonyl)imide anion, is a promising candidate for applications in electrochemistry, catalysis, and as a solvent for various chemical processes.[2][3] A critical parameter for its practical implementation, particularly in applications involving elevated temperatures, is its thermal stability.

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of [B4MPy][NTf2]. We will delve into the experimental determination of its decomposition temperature using thermogravimetric analysis (TGA), discuss the underlying chemical principles governing its thermal degradation, and present a detailed, field-proven protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal behavior of this important ionic liquid.

Understanding Thermal Stability: The Role of Cation and Anion

The thermal stability of an ionic liquid is intrinsically linked to the chemical nature of its constituent cation and anion. In the case of [B4MPy][NTf2], the 1-butyl-4-methylpyridinium cation and the bis(trifluoromethylsulfonyl)imide anion each contribute to the overall thermal robustness of the compound.

The pyridinium cation, an aromatic heterocyclic amine, offers a degree of thermal stability due to the resonance stabilization of the aromatic ring. The presence of alkyl substituents, such as the butyl and methyl groups in [B4MPy]+, can influence this stability.

The bis(trifluoromethylsulfonyl)imide ([NTf2]−) anion is renowned for imparting high thermal and electrochemical stability to ionic liquids.[4][5] This is attributed to the delocalization of the negative charge across the two trifluoromethylsulfonyl groups, which reduces its nucleophilicity and basicity, thereby minimizing its reactivity towards the cation at elevated temperatures.

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is the primary technique for evaluating the thermal stability of ionic liquids.[1][6] This method involves monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs is defined as the decomposition temperature.

Key Parameters in TGA Analysis

Several key parameters are derived from a TGA curve to characterize the thermal stability of an ionic liquid:

-

Onset Temperature (Tonset): The temperature at which the initial decomposition of the sample is observed. It is often determined as the intersection of the baseline tangent and the tangent of the mass loss curve.[1]

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, corresponding to the peak of the derivative thermogravimetric (DTG) curve.[1]

Experimental Protocol for TGA of [B4MPy][NTf2]

The following protocol outlines a robust and reproducible method for determining the thermal stability of [B4MPy][NTf2] using TGA. This protocol is based on established methodologies for ionic liquid analysis.[7][8]

Instrumentation:

-

A calibrated thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA, Mettler-Toledo TGA/DSC) is required.

Sample Preparation:

-

Ensure the [B4MPy][NTf2] sample is of high purity and has been thoroughly dried under vacuum to remove any residual water or volatile solvents, as these can interfere with the TGA measurement.

-

Accurately weigh a 5-10 mg sample of the dried ionic liquid into a clean, inert TGA pan (e.g., alumina or platinum).

TGA Parameters:

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate. A heating rate of 10 °C/min is a standard and recommended practice for comparative studies of ionic liquids.[6]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (d(mass loss)/dT) to obtain the DTG curve.

-

Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the TGA and DTG curves, respectively.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition rather than oxidation.

-

Heating Rate: A controlled and consistent heating rate of 10 °C/min allows for reproducible results and facilitates comparison with literature data. Faster heating rates can lead to an overestimation of the decomposition temperature.

-

Sample Size: A small sample size (5-10 mg) helps to ensure uniform heating throughout the sample and minimizes temperature gradients.

Thermal Decomposition of [B4MPy][NTf2]: Data and Discussion

Published studies on the thermophysical properties of [B4MPy][NTf2] provide valuable data on its thermal stability. The decomposition temperature is a key indicator of its operational limits in high-temperature applications.

Quantitative Data Summary

The following table summarizes the reported decomposition temperatures for [B4MPy][NTf2] from various sources. It is important to note that slight variations in experimental conditions (e.g., heating rate, purity of the sample) can lead to minor differences in the reported values.

| Cation | Anion | Tonset (°C) | Tpeak (°C) | Heating Rate (°C/min) | Atmosphere | Reference |

| 1-Butyl-4-methylpyridinium | Bis(trifluoromethylsulfonyl)imide | ~400 | - | 10 | N/A | [2] |

| 1-Butyl-4-methylpyridinium | Bis(trifluoromethylsulfonyl)imide | - | ~450 | 20 | N/A | [9] |

Note: The exact values can vary slightly between different studies due to variations in experimental setups and data analysis methods.

Decomposition Mechanism

The high thermal stability of [B4MPy][NTf2] is primarily attributed to the robust nature of the [NTf2] anion. The decomposition of ionic liquids containing the [NTf2] anion is generally understood to proceed through the degradation of the cation, as the anion itself is highly stable.[4][5] The decomposition pathway of the 1-butyl-4-methylpyridinium cation likely involves the cleavage of the butyl or methyl groups from the pyridinium ring.

The [NTf2] anion, while highly stable, can decompose under extreme conditions, potentially leading to the formation of volatile fluorine-containing compounds. However, this typically occurs at temperatures significantly higher than the decomposition onset of the cation.

Visualizing the Process

To better understand the components and the experimental workflow, the following diagrams are provided.

Chemical Structure of [B4MPy][NTf2]

Caption: Chemical structure of the ionic liquid [B4MPy][NTf2].

Experimental Workflow for TGA

Caption: Step-by-step workflow for TGA analysis of [B4MPy][NTf2].

Conclusion

The ionic liquid this compound exhibits high thermal stability, with a decomposition onset temperature typically around 400 °C. This makes it a suitable candidate for a wide range of applications where thermal robustness is a prerequisite. The primary method for determining its thermal stability is thermogravimetric analysis, and a standardized protocol is essential for obtaining reliable and comparable data. The exceptional stability of [B4MPy][NTf2] is largely imparted by the [NTf2] anion, which resists degradation until high temperatures are reached. A thorough understanding of the thermal behavior of this ionic liquid is critical for its safe and effective implementation in scientific research and industrial processes.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 7. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajer.org [ajer.org]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Solvent Affinity of a Versatile Ionic Liquid: A Technical Guide to the Solubility of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Introduction: The Promise of [C4mpyr][NTf2] in Advanced Applications

In the ever-evolving landscape of chemical research and development, ionic liquids (ILs) have emerged as a class of solvents with unparalleled potential. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, position them as enabling technologies in fields ranging from catalysis and synthesis to energy storage and drug delivery. Among these, 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C4mpyr][NTf2] or [Bmmim][NTf2], has garnered significant attention. This pyridinium-based IL, with its bulky, asymmetric cation and the non-coordinating bis(trifluoromethylsulfonyl)imide anion, exhibits a compelling profile of hydrophobicity and thermal robustness.[1] Its utility as a "green solvent" and an electrolyte in energy storage systems is well-documented.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solubility characteristics of [C4mpyr][NTf2] in common solvents. A thorough grasp of its solubility is paramount for its effective application, enabling rational solvent selection, process design, and the optimization of reaction and separation systems. This guide will delve into the experimental methodologies for solubility determination, present available quantitative data, and explore the underlying thermodynamic principles that govern the miscibility of this versatile ionic liquid.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of [C4mpyr][NTf2] is essential before exploring its interactions with other solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [3] |

| Molecular Weight | 430.39 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | ~1.45 g/cm³ (at 25°C) | [4] |

| Melting Point | -34°C (approximate) | [4] |

| Thermal Stability | High, decomposes before boiling | [4][5] |

These properties underscore the robust nature of [C4mpyr][NTf2], making it suitable for applications across a wide temperature range.

Experimental Determination of Solubility: Methodologies and Protocols

The accurate determination of ionic liquid solubility is a critical experimental undertaking. Several well-established methods are employed, each with its own set of advantages and considerations. The choice of method often depends on whether the system exhibits complete miscibility, partial miscibility (forming a liquid-liquid equilibrium), or the dissolution of a solid IL in a liquid solvent.

The Cloud Point Method: A Visual Approach to Liquid-Liquid Equilibria

For systems exhibiting partial miscibility, the cloud point method is a widely used and relatively straightforward technique to determine the binodal curve (solubility curve) as a function of temperature.

Principle: A mixture of the ionic liquid and the solvent of a known composition is heated until a single homogeneous phase is observed. The solution is then cooled at a controlled rate. The temperature at which the solution becomes turbid or "cloudy," indicating the formation of a second phase, is recorded as the cloud point. By repeating this process for various compositions, the entire liquid-liquid equilibrium phase diagram can be constructed.

Detailed Step-by-Step Protocol:

-

Sample Preparation: Prepare a series of mixtures of [C4mpyr][NTf2] and the desired solvent with accurately known compositions by mass. This is typically done in sealed glass ampoules or vials to prevent compositional changes due to evaporation.

-

Apparatus: A temperature-controlled bath with a viewing window is required. A magnetic stirrer is used to ensure homogeneity of the mixture. A calibrated thermometer or temperature probe is essential for accurate temperature measurement.

-

Heating and Homogenization: Place the sealed sample in the temperature-controlled bath and begin stirring. Gradually heat the sample until a single, clear, and homogeneous phase is observed.

-

Controlled Cooling and Observation: Slowly cool the solution at a constant rate (e.g., 0.5-1 °C/min). Continuously observe the sample for the first sign of turbidity. The temperature at which this occurs is the cloud point.

-

Data Collection: Record the cloud point temperature for each composition.

-

Phase Diagram Construction: Plot the cloud point temperatures against the corresponding compositions (mole fraction or weight fraction) to generate the binodal curve.

Caption: Workflow for determining solubility via the cloud point method.

Other Experimental Techniques

While the cloud point method is prevalent for LLE, other techniques are also employed:

-

Isothermal Shake-Flask Method: This classic method involves equilibrating a heterogeneous mixture of the IL and solvent at a constant temperature, followed by separation of the phases and compositional analysis (e.g., by chromatography or spectroscopy).

-

Inverse Gas Chromatography (IGC): This technique is particularly useful for determining the activity coefficients at infinite dilution, which can be related to solubility parameters.[6]

-

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These analytical techniques can be used to determine the composition of saturated solutions.

Solubility of [C4mpyr][NTf2] in Common Solvents: A Quantitative Overview

The solubility of an ionic liquid is a complex interplay of factors including the nature of its cation and anion, and the properties of the solvent such as polarity, hydrogen bonding capability, and size.

Water

This compound is generally considered to be a hydrophobic ionic liquid.[1] This is primarily due to the bulky, non-coordinating bis(trifluoromethylsulfonyl)imide anion. However, "hydrophobic" in the context of ionic liquids does not necessarily imply complete immiscibility with water. Studies have shown that while the solubility of [C4mpyr][NTf2] in water is low, water has a non-negligible solubility in the ionic liquid phase.[5] The presence of water can significantly impact the physicochemical properties of the ionic liquid, a factor that must be considered in practical applications.[5]

Aromatic Hydrocarbons: Toluene and Heptane

The separation of aromatic from aliphatic hydrocarbons is a critical industrial process, and ionic liquids are promising solvents for this application. The liquid-liquid equilibrium (LLE) of the ternary system {heptane + toluene + [C4mpyr][NTf2]} has been investigated. The results indicate that [C4mpyr][NTf2] exhibits good selectivity for toluene over heptane, making it a potential solvent for extractive separations.[7]

The following table summarizes the liquid-liquid equilibrium data for the ternary system {heptane (1) + toluene (2) + [C4mpyr][NTf2] (3)} at 313.2 K and atmospheric pressure. The data is presented as mole fractions (x) in the heptane-rich (raffinate) and IL-rich (extract) phases.

| Raffinate Phase (Mole Fraction, x) | Extract Phase (Mole Fraction, x) |

| x₁ (Heptane) | x₂ (Toluene) |

| 0.985 | 0.015 |

| 0.887 | 0.113 |

| 0.789 | 0.211 |

| 0.691 | 0.309 |

| 0.593 | 0.407 |

| 0.495 | 0.505 |

Data adapted from the study on the liquid-liquid extraction of toluene from heptane using binary mixtures of ionic liquids.[7]

Other Common Solvents

Theoretical Framework: Understanding the Driving Forces of Solubility

The solubility behavior of ionic liquids can be rationalized and even predicted using computational thermodynamic models. These models provide valuable insights into the molecular interactions that govern miscibility.

COSMO-RS: A Powerful Predictive Tool

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based model that has proven to be particularly effective in predicting the thermodynamic properties of ionic liquid systems, including solubility.[8][9]

Principle: COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecular surfaces. The model considers three main types of interactions:

-

Misfit or Electrostatic Interactions: Arising from the mismatch in polarity between the solute and solvent molecules.

-

Hydrogen Bonding Interactions: A crucial factor in systems containing hydrogen bond donors and acceptors.

-

Van der Waals Interactions: Weaker, non-specific attractive forces.

By quantifying these interactions, COSMO-RS can predict the activity coefficient of the ionic liquid in a given solvent, which is directly related to its solubility. For pyridinium-based ionic liquids, COSMO-RS has been successfully used to analyze their polarity and interactions with solvents like water.[10]

Caption: A simplified workflow of COSMO-RS for solubility prediction.

The predictive power of COSMO-RS allows for the in-silico screening of a vast number of solvent-IL combinations, accelerating the discovery of optimal systems for specific applications and reducing the need for extensive experimental work.

Conclusion and Future Outlook

This compound stands out as a promising ionic liquid with a favorable combination of thermal stability and selective solvency. This guide has provided a comprehensive overview of its solubility characteristics, encompassing experimental methodologies for its determination, available quantitative data for key solvent systems, and the theoretical underpinnings of its solution behavior.

While existing data provides a solid foundation, further systematic experimental studies are warranted to expand the quantitative solubility database of [C4mpyr][NTf2] in a broader range of common industrial and pharmaceutical solvents. Such data, in conjunction with the continued refinement of predictive models like COSMO-RS, will undoubtedly unlock the full potential of this versatile ionic liquid in a multitude of advanced applications. The synergy between experimental investigation and computational prediction will be the cornerstone of future progress in the rational design and implementation of ionic liquid-based technologies.

References

-

Separation of Toluene and Heptane by Liquid–Liquid Extraction Using Binary Mixtures of the Ionic Liquids this compound and 1-Ethyl-3-methylimidazolium Ethylsulfate. (2025). ResearchGate. [Link]

-

The Solubility Parameters of Ionic Liquids. (n.d.). PMC. [Link]

-

Predictions of flavonoid solubility in ionic liquids by COSMO- RS: experimental verification, structural elucidation. (2017). CORE. [Link]

-

Mutual Solubilities of Water and the [Cnmim][Tf2N] Hydrophobic Ionic Liquids. (2008). ACS Publications. [Link]

-

1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. (n.d.). Connect Chemical. [Link]

-

Interactions of Pyridinium, Pyrrolidinium or Piperidinium based Ionic liquids with Water: Measurements and COSMO-RS modelling. (2016). ResearchGate. [Link]

-

Vapor–Liquid Equilibria of n -Heptane + Toluene +1-Ethyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid. (2025). ResearchGate. [Link]

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (n.d.). PMC. [Link]

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (2024). ACS Publications. [Link]

-

(PDF) Mutual Solubility of Hydrophobic Ionic Liquids and Water in Liquid-Liquid Two-phase Systems for Analytical Chemistry. (2025). ResearchGate. [Link]

-

Cloud Point vs. Traditional Titration Methods to Determine Solubility. (2009). Ink World. [Link]

-

(a) Detection of clear and cloud points, (b) Solubility curve and MSZ limit. (n.d.). ResearchGate. [Link]

-

Determining the Solubility, Cloud Point, Swelling and Crystallization Properties of Materials in Supercritical Carbon Dioxide. (n.d.). Supercriticalfluid.com. [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)ami… [cymitquimica.com]

- 4. 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide | Properties, Uses, Safety, Supplier Information – Leading China Chemical Manufacturer [quaternary-ammonium-salt.com]

- 5. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Solubility Parameters of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Pyridinium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Pyridinium Ionic Liquid

Ionic liquids (ILs) are a fascinating class of compounds composed entirely of ions that exist in a liquid state below 100°C.[1] Their negligible vapor pressure, high thermal stability, and remarkable ability to dissolve a wide range of substances make them powerful alternatives to traditional volatile organic solvents.[2][3] Among the diverse families of ILs, pyridinium-based structures hold a special place due to their unique electrochemical properties, thermal stability, and the versatility of the pyridine ring for functionalization.[4][5]

This guide provides a foundational understanding of pyridinium ILs, focusing on the core principles of their synthesis, the causal relationships behind their properties, and their practical application, particularly for those new to the field.

The core of a pyridinium IL is the pyridinium cation, an aromatic heterocyclic organic cation. This is paired with an anion, which can be a simple halide (like bromide, Br⁻) or a more complex organic or inorganic species (like tetrafluoroborate, BF₄⁻, or bis(trifluoromethylsulfonyl)imide, NTf₂⁻). The true power of ILs lies in their "designer" nature; by strategically modifying the cation and selecting the anion, a researcher can fine-tune the resulting IL's properties for a specific task.[6][7]

Caption: General molecular structure of a pyridinium-based ionic liquid.

Synthesis Strategies: From Reagents to Refined Product

The synthesis of pyridinium ILs typically follows a two-step pathway: N-alkylation (quaternization) to form the desired cation, followed by anion exchange (metathesis) if an anion other than a halide is desired.[8][9]

Step 1: N-Alkylation (Quaternization)

This foundational step involves the reaction of pyridine (or a substituted pyridine) with an alkylating agent, most commonly a haloalkane (e.g., 1-bromobutane, chloroethane). This is a classic S N 2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the haloalkane.

Causality Behind Experimental Choices:

-

Choice of Alkyl Halide: The length and branching of the alkyl chain (the 'R' group) is a primary tool for tuning the IL's physical properties.

-

Longer Chains (e.g., C6, C8): Increase van der Waals interactions between cations. This restricts ionic mobility, leading to higher viscosity and often a lower melting point. It also significantly increases the hydrophobicity of the IL.[5]

-